molecular formula C12H19NO2 B2690953 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 765262-99-5

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2690953
CAS No.: 765262-99-5
M. Wt: 209.289
InChI Key: CNXXFHOKRLLIKD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.289. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Analog Synthesis : Research has been conducted on synthesizing analogs of related compounds, such as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, exploring their potential psychotomimetic potency and biological activity. These studies contribute to understanding the chemical properties and potential applications of compounds structurally similar to 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine (Jacob et al., 1977).

  • Chemical Ionization Mass Spectrometry : The use of chemical ionization mass spectrometry to study the stereoselective metabolism of chiral psychotomimetic amines provides insights into their biochemical processing and potential effects, which could be relevant for compounds with similar structures (Weinkam et al., 1976).

  • N-Hydroxylation and Metabolic Studies : Investigations into the metabolic pathways, such as N-hydroxylation, of psychotomimetic amines by liver microsomes offer valuable information on the biotransformation and pharmacokinetics of these compounds (Gal et al., 1975).

Biological Activities and Mechanisms

  • GABAB Receptor Antagonists : The synthesis of compounds like 2-(4-Chlorophenyl)-3-nitropropan-1-amine and its analogs, which are related to this compound, explores their activity as specific agonists of GABA and the GABAB receptor. Such research is crucial for developing new therapeutic agents (Abbenante et al., 1994).

  • Photopolymerization Initiators : Alkoxyamine compounds bearing chromophore groups, relevant to the chemical family of this compound, have been proposed as photoiniters for nitroxide-mediated photopolymerization. This application demonstrates the potential of these compounds in materials science and engineering (Guillaneuf et al., 2010).

  • Fluorescence Enhancement : Studies on the structural modifications of stilbenes, which share a phenylamine component with this compound, have shown how N-phenyl substitutions can lead to enhanced fluorescence properties. This research has implications for the development of novel optical materials and sensors (Yang et al., 2002).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXXFHOKRLLIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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